N-[4-(acetylamino)phenyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of acetamide, phenyl, pyrrole, and triazole groups
Properties
Molecular Formula |
C17H18N6O2S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N6O2S/c1-12-20-21-17(23(12)22-9-3-4-10-22)26-11-16(25)19-15-7-5-14(6-8-15)18-13(2)24/h3-10H,11H2,1-2H3,(H,18,24)(H,19,25) |
InChI Key |
FGAAQUZXSYVJSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the acetamidophenyl and triazole groups, followed by their coupling through a sulfanyl linkage.
-
Step 1: Synthesis of 4-Acetamidophenyl Derivative
Reagents: Acetanilide, acetic anhydride
Conditions: Reflux in the presence of a catalyst such as sulfuric acid
-
Step 2: Synthesis of 5-Methyl-4-(1H-Pyrrol-1-Yl)-4H-1,2,4-Triazole
Reagents: Methylhydrazine, pyrrole-2-carboxaldehyde, and formic acid
Conditions: Heating under reflux
-
Step 3: Coupling Reaction
Reagents: 4-Acetamidophenyl derivative, 5-Methyl-4-(1H-Pyrrol-1-Yl)-4H-1,2,4-Triazole, and a sulfanylating agent such as thiourea
Conditions: Stirring at elevated temperatures in an appropriate solvent like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nucleophiles like amines, alcohols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its complex structure and possible biological activity.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or luminescence.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyrrole groups could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetamidophenyl)-2-{[5-Methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(4-Acetamidophenyl)-2-{[5-Methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(4-ACETAMIDOPHENYL)-2-{[5-METHYL-4-(1H-PYRROL-1-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and pyrrole rings, along with the acetamide and sulfanyl groups, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
